molecular formula C12H15NO2 B11820555 3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal

3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal

Cat. No.: B11820555
M. Wt: 205.25 g/mol
InChI Key: WPKNYBNGZIOLDO-UHFFFAOYSA-N
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Description

3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal is an organic compound that features a dimethylamino group, a methoxyphenyl group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal typically involves the condensation of 4-methoxybenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(dimethylamino)-2-(4-methoxyphenyl)propanoic acid.

    Reduction: 3-(dimethylamino)-2-(4-methoxyphenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can form covalent or non-covalent bonds with target molecules. These interactions can modulate biological processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(dimethylamino)-2-(4-hydroxyphenyl)prop-2-enal
  • 3-(dimethylamino)-2-(4-chlorophenyl)prop-2-enal
  • 3-(dimethylamino)-2-(4-nitrophenyl)prop-2-enal

Uniqueness

3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable tool for research and industrial applications.

Properties

IUPAC Name

3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-13(2)8-11(9-14)10-4-6-12(15-3)7-5-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKNYBNGZIOLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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